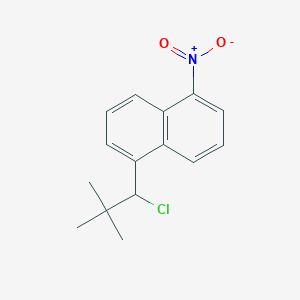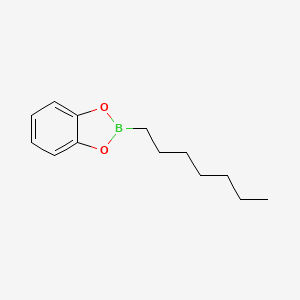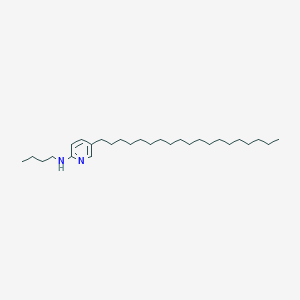
N-Butyl-5-nonadecylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-5-nonadecylpyridin-2-amine is an organic compound belonging to the class of amines It features a pyridine ring substituted with a butyl group at the nitrogen atom and a nonadecyl chain at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-5-nonadecylpyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Substitution at the Nitrogen Atom: The butyl group can be introduced via alkylation of the pyridine nitrogen using butyl halides under basic conditions.
Introduction of the Nonadecyl Chain: The nonadecyl chain can be attached through a Friedel-Crafts alkylation reaction, where the pyridine ring is treated with nonadecyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-5-nonadecylpyridin-2-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nonadecyl chain or butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-Butyl-5-nonadecylpyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals, surfactants, and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Butyl-5-nonadecylpyridin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Butylpyridin-2-amine: Lacks the nonadecyl chain, resulting in different physical and chemical properties.
5-Nonadecylpyridin-2-amine: Lacks the butyl group, affecting its reactivity and applications.
Uniqueness
This comprehensive overview highlights the significance of N-Butyl-5-nonadecylpyridin-2-amine in various scientific and industrial contexts
Properties
CAS No. |
88260-20-2 |
|---|---|
Molecular Formula |
C28H52N2 |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
N-butyl-5-nonadecylpyridin-2-amine |
InChI |
InChI=1S/C28H52N2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-23-24-28(30-26-27)29-25-6-4-2/h23-24,26H,3-22,25H2,1-2H3,(H,29,30) |
InChI Key |
IUDNASLYNUDRGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC1=CN=C(C=C1)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


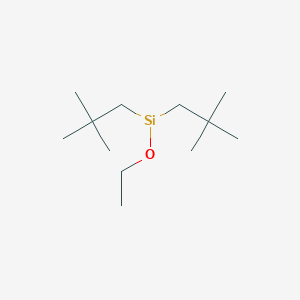
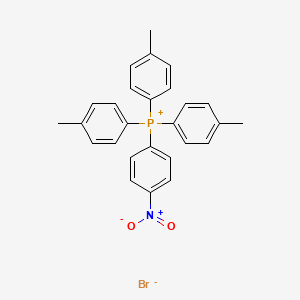
![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)

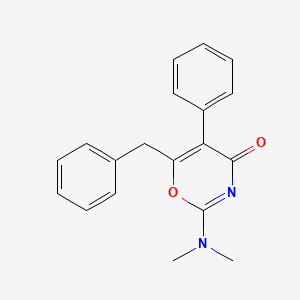
![N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide](/img/structure/B14381134.png)
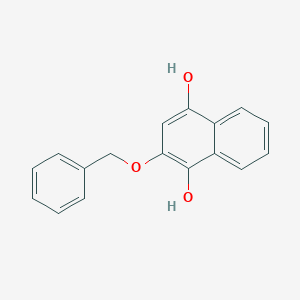
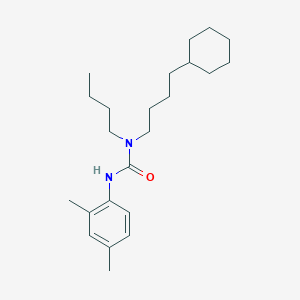
![8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14381153.png)
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14381155.png)
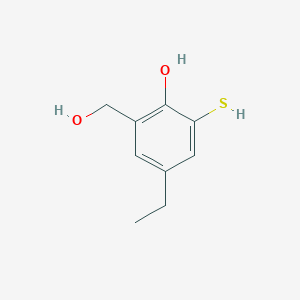
![[4-(Benzenesulfonyl)butoxy]benzene](/img/structure/B14381175.png)
